molecular formula C13H28N2O B14438283 Decanamide, N-(3-aminopropyl)- CAS No. 73772-40-4

Decanamide, N-(3-aminopropyl)-

Cat. No.: B14438283
CAS No.: 73772-40-4
M. Wt: 228.37 g/mol
InChI Key: PLJISUVFPNUOBK-UHFFFAOYSA-N
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Description

Decanamide, N-(3-aminopropyl)- is a polyamine derivative characterized by a decanamide (10-carbon acyl chain) linked to a 3-aminopropyl group. Polyamines with 3-aminopropyl moieties, such as spermidine and spermine, are critical in biological processes like nucleic acid stabilization, enzyme modulation, and antimicrobial activity . The 3-aminopropyl group enhances molecular interactions through hydrogen bonding and electrostatic forces, while the decanamide chain contributes to lipophilicity, influencing membrane permeability and bioavailability .

Properties

CAS No.

73772-40-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-(3-aminopropyl)decanamide

InChI

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-12,14H2,1H3,(H,15,16)

InChI Key

PLJISUVFPNUOBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-(3-aminopropyl)- typically involves the reaction of decanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

    Decanoic Acid Activation: Decanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

    Amide Bond Formation: The activated decanoic acid is then reacted with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure Decanamide, N-(3-aminopropyl)-.

Industrial Production Methods: On an industrial scale, the production of Decanamide, N-(3-aminopropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decanamide, N-(3-aminopropyl)- can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group in Decanamide, N-(3-aminopropyl)- can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Decanamide, N-(3-aminopropyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific properties.

Biology:

    Bioconjugation: The amine group in Decanamide, N-(3-aminopropyl)- allows for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.

    Drug Delivery: The compound can be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.

Medicine:

    Pharmaceuticals: Decanamide, N-(3-aminopropyl)- is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

    Surfactants: The compound is used in the formulation of surfactants and emulsifiers, enhancing the stability and performance of various industrial products.

Mechanism of Action

The mechanism of action of Decanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Decanamide, N-(3-aminopropyl)- with structurally related compounds, focusing on molecular properties and biological activities:

Compound Chemical Formula Molecular Weight Key Functional Groups Biological Activity References
Decanamide, N-(3-aminopropyl)- C₁₃H₂₈N₂O 228.38 g/mol Decanamide, 3-aminopropyl Antimicrobial (inferred from analogs)
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (APDA) C₁₈H₄₁N₃ 299.55 g/mol Dodecyl chain, propane-1,3-diamine Potent antimicrobial agent
Spermidine (N-(3-aminopropyl)-1,4-butanediamine) C₇H₁₉N₃ 145.25 g/mol 3-aminopropyl, 1,4-butanediamine Enhances enzyme binding, cell proliferation
Spermine (N,N′-bis(3-aminopropyl)-1,4-butanediamine) C₁₀H₂₆N₄ 202.34 g/mol Two 3-aminopropyl groups Regulates ion channels, DNA compaction
N-(3-aminopropyl)cadaverine C₈H₂₀N₄ 172.27 g/mol 3-aminopropyl, 1,5-diaminopentane Substrate for spermidine synthase, low activity
N-(3-aminopropyl)-4-aminobutyric acid C₇H₁₆N₂O₂ 160.22 g/mol 3-aminopropyl, carboxylic acid Polyamine catabolism metabolite

Key Findings

Antimicrobial Activity: APDA, a dodecyl-containing analog, exhibits superior antimicrobial activity compared to quaternary ammonium salts (e.g., didecyldimethylammonium chloride), likely due to its dual amine groups enhancing membrane disruption . Decanamide, N-(3-aminopropyl)-, with a shorter acyl chain (C10 vs. C12 in APDA), may show reduced lipophilicity and antimicrobial potency, though its amide group could improve solubility .

Enzyme Interactions: Spermidine and spermine enhance [³H]TCP binding to NMDA receptors with EC₅₀ values of 0.8–60 µM, driven by their 3-aminopropyl groups. N,N′-bis(3-aminopropyl)-1,3-propanediamine (a spermine analog) is the most potent, highlighting the importance of chain length and amine spacing . N-(3-aminopropyl)cadaverine, a structural analog, is a poor substrate for spermidine synthase (10% activity vs. putrescine), emphasizing enzyme specificity for shorter diamines .

Metabolism and Catabolism: Plant and bacterial polyamine oxidases (PAOs) degrade spermine into N-(3-aminopropyl)-4-aminobutanol, indicating terminal catabolism pathways for 3-aminopropyl-containing compounds . Decanamide derivatives may undergo similar oxidative degradation, though their longer chains could yield unique metabolites like N-(3-aminopropyl)decanamide acid .

Therapeutic Potential: Polyamines like APDA are used in biocidal formulations, while chalcone-based Schiff bases (e.g., N-(3-aminopropyl)imidazole) show promise as metal chelators for antimicrobial drugs . Decanamide, N-(3-aminopropyl)-, could serve as a scaffold for drug delivery systems due to its balanced hydrophobicity and amine reactivity .

Critical Analysis of Structural Determinants

  • Chain Length : Longer chains (e.g., APDA’s C12) enhance lipid solubility and membrane targeting but may reduce aqueous solubility. Decanamide’s C10 chain offers a compromise between bioavailability and efficacy .
  • Functional Groups : Amide groups (in Decanamide) improve stability against enzymatic degradation compared to amine-terminated analogs like spermidine, which are prone to oxidation .
  • Stereochemistry: Co³⁺ complexes with 3-aminopropyl ligands (e.g., [Co(N-(3-aminopropyl)-1,3-propanediamine)Cl][ZnCl₄]) demonstrate that stereochemical orientation affects metal coordination and biological activity, a factor relevant for Decanamide derivatives .

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